molecular formula C9H13NO B095927 2-Amino-3-phenylpropan-1-ol CAS No. 16088-07-6

2-Amino-3-phenylpropan-1-ol

Cat. No. B095927
CAS RN: 16088-07-6
M. Wt: 151.21 g/mol
InChI Key: STVVMTBJNDTZBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-amino-3-phenylpropan-1-ol involves various strategies. For instance, a microwave-assisted ring opening of epoxides has been used to synthesize a series of 1-aminopropan-2-ols, which are structurally similar to 2-amino-3-phenylpropan-1-ol, showing the potential for efficient and rapid synthesis methods . Another approach involves the highly diastereoselective cyanohydrin formation, as demonstrated in the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors . Additionally, the synthesis of 2-substituted 2-aminopropane-1,3-diols introduces a phenyl ring into the alkyl chain, which is relevant to the structure of 2-amino-3-phenylpropan-1-ol .

Molecular Structure Analysis

The molecular structure of 2-amino-3-phenylpropan-1-ol is characterized by the presence of an amino group and a phenyl ring. The spatial arrangement of these groups can significantly affect the compound's biological activity. For example, the synthesis of enantiomerically pure 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, involves controlling the stereochemistry at the carbon atoms adjacent to the amino group . Similarly, the synthesis of 1,2-diamino-1-phenylpropane diastereoisomers from a related compound demonstrates the importance of stereochemistry in the synthesis of such molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-3-phenylpropan-1-ol can be inferred from related compounds. For instance, the reaction of substituted thiourea and arylthiol derivatives with N-sulfonylated aziridines leads to the formation of 1,3-difunctionalized 2-aminopropane derivatives . This suggests that 2-amino-3-phenylpropan-1-ol could potentially undergo similar reactions, expanding its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-phenylpropan-1-ol are not directly reported, but can be deduced from similar compounds. For example, the synthesis of monoamine reuptake inhibitors based on the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold indicates that the presence of the amino and phenyl groups can contribute to significant biological activity, which is often related to the compound's physicochemical properties . Additionally, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution highlights the importance of chirality in the physical properties and biological activity of such compounds .

Scientific Research Applications

  • Enzymatic Resolution for Pharmaceutical Synthesis : 2-Amino-3-phenylpropan-1-ol derivatives are used in enzymatic resolution processes. Candida antarctica lipase A has been identified as an effective biocatalyst for the transesterification reaction of these derivatives, which is a crucial step in the production of drugs like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

  • Engineering of Carbonyl Reductase for Antidepressant Synthesis : In the synthesis of antidepressants, the mutation of carbonyl reductase enzymes has been used to catalyze the reduction of specific derivatives of 2-Amino-3-phenylpropan-1-ol to produce chiral intermediates important for antidepressant drugs (Zhang et al., 2015).

  • Discovery in Monoamine Reuptake Inhibitors : A series of monoamine reuptake inhibitors have been discovered using virtual and focused screening, with derivatives of 2-Amino-3-phenylpropan-1-ol playing a crucial role. These inhibitors have shown potential in treating conditions like depression (Kim et al., 2009).

  • Exploration of Antioxidant and Membrane Stabilizing Properties : The hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols have been studied for their antioxidant and membrane-stabilizing properties. While they do not possess significant antioxidant activity, they have shown pronounced anti-hemolytic effects, suggesting potential in stabilizing cell membranes (Malakyan et al., 2010).

  • Application in Antimalarial Drug Synthesis : The synthesis of a series of 1-aminopropan-2-ols, including derivatives of 2-Amino-3-phenylpropan-1-ol, has shown effectiveness against malaria. This includes development of compounds with activity against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).

  • Inhibitory Action Against Pseudomonas aeruginosa : 3-Phenylpropan-1-ol, a derivative of 2-Amino-3-phenylpropan-1-ol, has been investigated for its inhibitory action against Pseudomonas aeruginosa, suggesting potential as a preservative in pharmaceutical preparations (Richards & McBride, 1973).

Safety And Hazards

This compound is classified as a skin corrosive and eye irritant. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Relevant Papers Several papers were found related to 2-Amino-3-phenylpropan-1-ol . These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and potential applications. Further analysis of these papers would provide more detailed information about the compound.

properties

IUPAC Name

2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863121
Record name Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenylpropan-1-ol

CAS RN

16088-07-6
Record name Phenylalaninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16088-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalaninol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16088-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylalaninol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLALANINOL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8L8LX87R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Three
Quantity
0.78 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
0.75 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
183
Citations
P Senthilkumar, V Srinivas… - Rasayan Journal of …, 2018 - rasayanjournal.co.in
We have successfully synthesized a novel class 2-amino-3-phenylpropane-1-ol by carbon nanotube method reaction for the first time. We have also carried out the iron acidic acid …
Number of citations: 5 www.rasayanjournal.co.in
NAL Pereira, FX Sureda, M Turch, M Amat… - Monatshefte für Chemie …, 2013 - Springer
… General procedure for the cyclocondensation reaction of (S)-2-amino-3-phenylpropan-1-ol (1) with keto-acids 2a–2e To a stirred solution of (S)-2-amino-3-phenylpropan-1-ol in boiling …
Number of citations: 15 link.springer.com
Y ZONG, J WANG - X-ray Structure Analysis Online, 2009 - jstage.jst.go.jp
… for 60 min, and solution of (S)-2-amino-3phenylpropan-1-ol (0.9 mmol) in dichloromethane (2 mL) … although the chiral reagent ((S)-2-amino-3phenylpropan-1-ol) is really optically active. …
Number of citations: 7 www.jstage.jst.go.jp
YM Cai, H Fang, Y Jin - reflections, 2005 - core.ac.uk
… of significant anomalous scattering effects, Friedel pairs were merged; the absolute configuration was assigned on the basis of the known configuration of 2-amino-3-phenylpropan-1-ol. …
Number of citations: 0 core.ac.uk
P Štěpnička, I Císařová - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… Ferrocene carboxaldehyde (428 mg, 2.00 mmol) and (R)-2-amino-3-phenylpropan-1-ol (318 mg, 2.1 mmol) were dissolved in dry chloroform (20 ml). The resulting solution was refluxed …
Number of citations: 7 scripts.iucr.org
P Salehi, M Dabiri, G Kozehgary… - Synthetic …, 2009 - Taylor & Francis
… To evaluate the catalytic activity of simple β-amino alcohols, we examined R-(2)-amino-1-butanol (1), (S)-2-amino-3-phenylpropan-1-ol (2), and their piperidine and pyrolidine …
Number of citations: 7 www.tandfonline.com
GL Shen, ZB Chen, ZF Wu… - Journal of Heterocyclic …, 2013 - Wiley Online Library
… The (S)-2-amino-3-phenylpropan-1-ol, a surprising constituent was the peptide derivative, acid amide previously found in many natural products 1-3. In recent years in various …
Number of citations: 4 onlinelibrary.wiley.com
J WANG, Z LU, J BAI, Y PAN - Analytical Sciences: X-ray Structure …, 2008 - jstage.jst.go.jp
… The mixture was then stirred at room temperature for 60 min and cooled to 0C, and the solution of (S)-2-amino-3phenylpropan-1-ol (0.9 mmol) in CH2Cl2 (2 mL) was added. The mixture …
Number of citations: 2 www.jstage.jst.go.jp
B Gnanaprakasam, E Balaraman… - Angewandte …, 2011 - Wiley Online Library
… The reaction of (S)-2-amino-3-phenylpropan-1-ol and 1 in 1,4-dioxane at reflux led to 90 % conversion and isolation of the corresponding (3S,6S)-3,6-dibenzylpiperazine-2,5-dione 24 7 …
Number of citations: 159 onlinelibrary.wiley.com
T Samsawat, C Jaramornburapong… - Journal of Applied …, 2021 - japsonline.com
Three new geldanamycin (GDM) derivatives, 17-((S)-2-amino-3-(1H-indol-3-ylpropan-1-ol)-17-demethoxygeldanamycin (2), 17-((S)-2-amino-3-phenylpropan-1-ol)-17-…
Number of citations: 1 japsonline.com

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